molecular formula C11H12N2O4S B1471254 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid CAS No. 1431565-56-8

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid

Cat. No.: B1471254
CAS No.: 1431565-56-8
M. Wt: 268.29 g/mol
InChI Key: GUMHSXKKTHDYAF-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

The synthesis of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid involves several steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole ring with a methylsulfonylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMHSXKKTHDYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate (620 mg, 2.196 mmol) in a 1:1 mixture of H2O and THF (10 ml), lithium hydroxide (526 mg, 21.96 mmol) was added, and the mixture was reacted for 1 hour at room temperature. The organic solvent was evaporated and 1N HCl was added to the aqueous residue (pH=2); the aqueous phase was extracted with ethyl acetate (3×20 ml), and the combined organic layers were dried over sodium sulfate. The crude was purified by flash chromatography on silica gel column (DCM:MeOH=95:5) affording 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid (530 mg, 1.975 mmol, 90% yield). MS/ESI+ 269.1 [MH]+.
Name
methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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